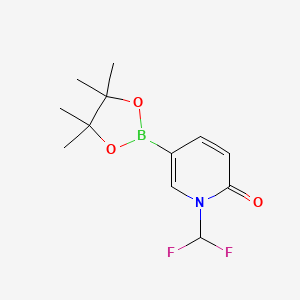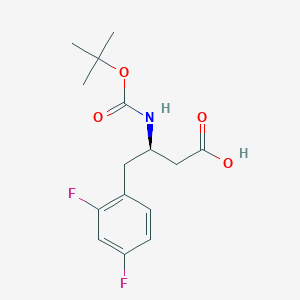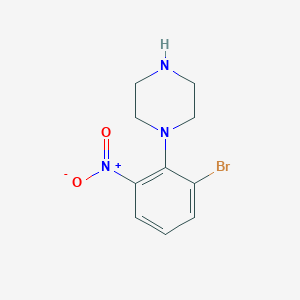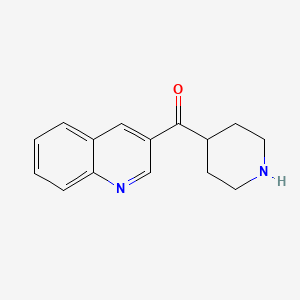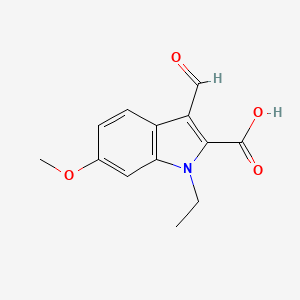
1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
“1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in recent years due to their biological significance . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Indole derivatives, including compounds like 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid, have shown promise in the treatment of cancer. They can act as biologically active compounds that target cancer cells . The specific structure of this compound may allow it to interact with cellular components that are crucial in the proliferation of cancer cells, potentially leading to the development of new anticancer drugs.
Antimicrobial Activity
The indole core is known to possess antimicrobial properties. Research suggests that modifications to the indole structure, such as those present in 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid, could enhance its efficacy against a range of microbial pathogens . This could lead to the synthesis of new antibiotics or antiseptics.
Neuroprotective Agents
Indole derivatives have been studied for their neuroprotective effects. The unique substituents on the indole ring of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid might offer protection against neurodegenerative diseases by modulating key pathways involved in neuronal survival .
Anti-Inflammatory Applications
The anti-inflammatory potential of indole derivatives is well-documented. 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid could be utilized in the development of anti-inflammatory medications, possibly offering a new approach to treating chronic inflammatory conditions .
Plant Growth Regulation
Indole compounds play a significant role in plant biology as growth hormones. Derivatives like 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid could be synthesized to mimic these hormones, thereby finding applications in agriculture to regulate plant growth and development .
Antiviral Agents
Some indole derivatives have shown antiviral activities. The structural features of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid could be explored for their potential to inhibit viral replication, contributing to the treatment of viral infections .
Enzyme Inhibition
Indole derivatives can act as enzyme inhibitors, which is crucial in drug development for various diseases. The specific makeup of 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid might allow it to bind to enzymes involved in disease processes, offering a pathway to novel treatments .
Synthetic Alkaloid Precursors
Indoles are key building blocks in the synthesis of alkaloids, which are compounds with significant pharmacological activities. 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid could serve as a precursor in the synthesis of complex alkaloids for medicinal use .
Wirkmechanismus
The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The exact targets and mode of action would depend on the specific structure of the derivative.
As for the biochemical pathways, indole derivatives can interact with a variety of enzymes and proteins within the cell, affecting multiple pathways. For example, some indole derivatives have been shown to inhibit specific enzymes, thereby affecting the biochemical pathway that the enzyme is involved in .
The pharmacokinetics of indole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on their chemical structure. These properties can greatly impact the bioavailability of the compound, or how much of the compound actually reaches its target site in the body .
The action of indole derivatives can also be influenced by various environmental factors. For example, dietary intake has been shown to influence the metabolism of certain indole compounds .
Eigenschaften
IUPAC Name |
1-ethyl-3-formyl-6-methoxyindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-14-11-6-8(18-2)4-5-9(11)10(7-15)12(14)13(16)17/h4-7H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZOMRPHRKDTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)C(=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






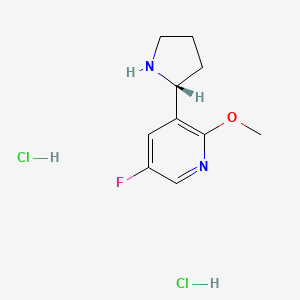
![2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1532482.png)
![2,5-Di(2-butyloctyl)-3,6-di(5-bromo-2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1532484.png)
